Enhanced Lipophilicity vs. Parent 2-Oxo Scaffold Drives Membrane Permeability
The introduction of a 6-methoxy group to the 2-oxo-1,2-dihydroquinoline-3-carbonitrile core significantly increases lipophilicity, a key determinant of passive membrane permeability. The target compound exhibits a predicted LogP of 1.41, which is higher than the parent compound 2-oxo-1,2-dihydroquinoline-3-carbonitrile (CAS 36926-82-6) with a predicted LogP of 0.83 . This difference is calculated based on standard computational models for physicochemical properties .
| Evidence Dimension | Lipophilicity (Predicted LogP) |
|---|---|
| Target Compound Data | Predicted LogP = 1.41 |
| Comparator Or Baseline | 2-Oxo-1,2-dihydroquinoline-3-carbonitrile (Predicted LogP = 0.83) |
| Quantified Difference | ΔLogP = +0.58 (69.9% increase) |
| Conditions | Predicted using standard QSAR models; data from chemical database entries |
Why This Matters
This increased lipophilicity suggests improved passive diffusion across biological membranes, making it a more suitable starting point for designing orally bioavailable drug candidates compared to the unsubstituted parent scaffold.
